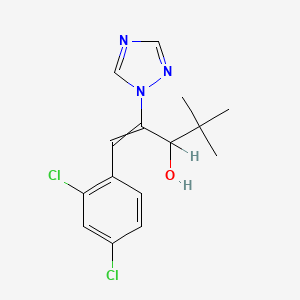

Diniconazole

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diniconazole involves several steps, starting with the preparation of the triazole ring. The reaction typically involves the condensation of 2,4-dichlorobenzaldehyde with tert-butylamine and 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 6-8 hours. The final product is purified through recrystallization or chromatography to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Environmental Degradation Pathways

Diniconazole undergoes enantioselective degradation in agricultural settings. Key findings include:

-

Enzymatic Oxidation in Tea Processing :

Polyphenol oxidase activity during black tea production alters the R/S enantiomer ratio of this compound residues, favoring R-diniconazole . -

Hydrolysis and Photolysis :

Under neutral conditions, this compound hydrolyzes slowly (half-life >30 days), but acidic or alkaline conditions accelerate degradation. Photolytic breakdown occurs via cleavage of the dichlorophenyl group .

Table 3: Dissipation Kinetics in Soil

| Parameter | Value |

|---|---|

| Half-life (t₁/₂) | 12.5–18.2 days |

| Degradation Rate Constant (k) | 0.038–0.055 day⁻¹ |

Analytical Detection Reactions

This compound is quantified using advanced chromatographic methods:

-

Supercritical Fluid Chromatography (SFC) :

Chiral separation on ChromegaChiral CCS columns with 15% isopropanol in CO₂ achieves baseline resolution (Rs = 5.44) in <4.5 minutes . -

Mass Spectrometry (LC-MS/MS) :

this compound ionizes to [M + H]⁺ (m/z 326.1) and fragments to product ions (m/z 70.2, 159.1) for quantification .

Cross-Reactivity in Immunoassays

Monoclonal antibodies exhibit minimal cross-reactivity (<2%) with structurally similar triazoles (e.g., hexaconazole, uniconazole), ensuring specificity in residue analysis .

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity

Diniconazole is effective against a wide range of fungal pathogens affecting crops such as rice, wheat, and vegetables. It functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts the growth and reproduction of fungi, making this compound a valuable tool for managing diseases like powdery mildew and rusts.

Case Study: Efficacy in Crop Protection

A study conducted on radish plants demonstrated that this compound significantly reduced the incidence of fungal infections compared to untreated controls. The application led to improved yield and quality of radish, highlighting its effectiveness in crop protection (source: ).

Environmental Monitoring

Residue Detection in Agricultural Products

this compound residues can persist in soil and plant tissues post-application, necessitating effective monitoring techniques. A selective analytical method involving immunoaffinity extraction followed by enzyme-linked immunosorbent assay (ELISA) has been developed for detecting trace levels of this compound in various matrices, including soil and water (source: ).

| Sample Type | Detection Method | Correlation Coefficient |

|---|---|---|

| Soil | ELISA | 0.9879 |

| Water | ELISA | 0.9879 |

| Vegetables | ELISA | 0.9879 |

This method allows for rapid and accurate screening of this compound residues, ensuring compliance with safety regulations.

Biochemical Research

Metabolism Studies

Research into the metabolic fate of this compound has shown its effects on hepatic enzyme activities in animal models. Studies indicated that repeated dosing led to significant alterations in enzyme activities, suggesting potential implications for both efficacy and safety in agricultural use (source: ).

Impact on Plant Physiology

this compound's role as a plant growth regulator has been investigated, particularly its effects on secondary metabolite production in crops like hemp. A study found that treatment with this compound led to increased yields and enhanced secondary metabolite content, which are crucial for both crop quality and market value (source: ).

Risk Assessment

Persistence and Degradation Studies

The persistence of this compound in various environmental matrices has been assessed through field experiments. Results indicated half-lives ranging from 2.29 days in pods to 5.56 days in soil, underscoring the importance of understanding its environmental impact (source: ).

| Matrix | Half-Life (days) |

|---|---|

| Pods | 2.29 |

| Peels | 2.46 |

| Seeds | 5.25 |

| Soil | 5.56 |

These findings are critical for evaluating potential risks associated with this compound use in agriculture.

Mécanisme D'action

The mechanism of action of Diniconazole involves its interaction with specific molecular targets, primarily enzymes involved in fungal cell wall synthesis. This compound inhibits the activity of these enzymes, leading to the disruption of cell wall formation and ultimately the death of the fungal cells. The compound’s triazole ring plays a crucial role in binding to the enzyme’s active site, thereby blocking its function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diniconazole is similar to other triazole fungicides, such as:

This compound: Another triazole fungicide with similar applications in agriculture.

Hexaconazole: Known for its broad-spectrum fungicidal activity.

Propiconazole: Widely used in crop protection.

Uniqueness

What sets this compound apart from these similar compounds is its unique molecular structure, which confers specific properties such as higher stability and enhanced efficacy against certain fungal strains. Additionally, this compound’s synthesis and purification methods have been optimized to achieve high purity and consistent quality, making it a preferred choice in various applications .

Propriétés

Formule moléculaire |

C15H17Cl2N3O |

|---|---|

Poids moléculaire |

326.2 g/mol |

Nom IUPAC |

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |

InChI |

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3 |

Clé InChI |

FBOUIAKEJMZPQG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

SMILES canonique |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.